molecular formula C25H30N4O4S2 B3012505 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 953134-56-0

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B3012505
CAS No.: 953134-56-0
M. Wt: 514.66
InChI Key: VFTNYSNUFOMQBI-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-ethylpiperazine under controlled conditions to form the intermediate 2-(4-ethylpiperazin-1-yl)benzo[d]thiazole. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)benzoic acid in the presence of coupling agents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
  • 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(azepan-1-ylsulfonyl)benzoate
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and piperazine moieties, along with the sulfonyl group, makes it a versatile compound for various applications .

Biological Activity

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 402.56 g/mol. Its structure includes a benzo[d]thiazole ring , an ethylpiperazine moiety , and a piperidinylsulfonyl group , which contribute to its pharmacological properties.

Property Value
Molecular FormulaC₁₉H₂₂N₄O₃S
Molecular Weight402.56 g/mol
Structural FeaturesBenzothiazole, Piperazine, Sulfonamide

Research indicates that this compound may act as a potent inhibitor of necroptosis, a form of programmed cell death. This mechanism is particularly relevant in cancer therapies where the regulation of cell death pathways is crucial for effective treatment outcomes. The compound's structural characteristics suggest interactions with specific receptors or enzymes, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown it to have minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal action .

Table 1: Antimicrobial Activity Data

Microorganism MIC (μM) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida species. Studies indicate that it surpasses fluconazole in efficacy, with MIC values showing significant inhibition of biofilm formation .

Table 2: Antifungal Activity Data

Fungus MIC (μg/mL) Comparison
Candida albicans<50Superior to fluconazole

Case Studies

One notable study evaluated the efficacy of this compound in combination with existing antimicrobial agents against resistant strains. The results showed enhanced activity when used in conjunction with other antibiotics, suggesting potential for use in combination therapies.

Another study focused on its anticancer properties, revealing that the compound inhibited tumor growth in xenograft models by inducing apoptosis through the modulation of growth factor signaling pathways.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S2/c1-2-27-14-16-28(17-15-27)25-26-22-11-8-20(18-23(22)34-25)33-24(30)19-6-9-21(10-7-19)35(31,32)29-12-4-3-5-13-29/h6-11,18H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTNYSNUFOMQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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